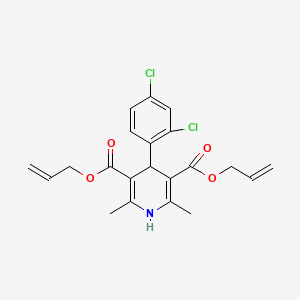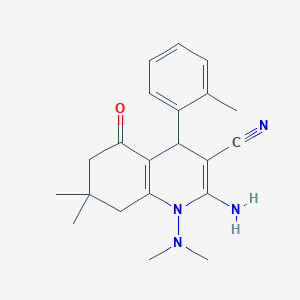
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with prop-2-en-1-yl groups and a dichlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the dihydropyridine core, followed by the introduction of the prop-2-en-1-yl and dichlorophenyl groups. Common reagents used in these reactions include aldehydes, amines, and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular diseases due to its dihydropyridine structure.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity. This interaction can lead to changes in cellular calcium levels, affecting various physiological processes. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a common dihydropyridine core, the presence of different substituents imparts unique properties to each compound. For example, nifedipine is widely used as a calcium channel blocker in the treatment of hypertension, while amlodipine has a longer duration of action. The unique combination of prop-2-en-1-yl and dichlorophenyl groups in this compound may offer distinct advantages in terms of binding affinity, specificity, and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C21H21Cl2NO4 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H21Cl2NO4/c1-5-9-27-20(25)17-12(3)24-13(4)18(21(26)28-10-6-2)19(17)15-8-7-14(22)11-16(15)23/h5-8,11,19,24H,1-2,9-10H2,3-4H3 |
Clé InChI |
IXPDTYASGZFSTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-2-{(2E)-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B15033148.png)
![Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B15033152.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033160.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033168.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15033172.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15033194.png)
![3-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15033213.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15033217.png)

![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B15033237.png)
![[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15033241.png)
![2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15033245.png)
![N-(2,5-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15033248.png)
